N,N-dimethyl-7H-purine-2-sulfonamide is a synthetic compound belonging to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to a purine structure. This compound has gained attention due to its potential applications in medicinal chemistry, particularly as an antibacterial and antiviral agent. The chemical structure consists of a purine ring modified with a dimethylamino group and a sulfonamide moiety, contributing to its biological activity.
N,N-dimethyl-7H-purine-2-sulfonamide can be synthesized through various chemical reactions involving starting materials that include purine derivatives and sulfonyl chlorides. The compound is primarily produced in laboratories and is not typically found in nature.
This compound is classified under:
The synthesis of N,N-dimethyl-7H-purine-2-sulfonamide commonly involves the reaction of 7H-purine-2-sulfonyl chloride with dimethylamine. This reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile, facilitated by a base like triethylamine to maintain basic conditions.
N,N-dimethyl-7H-purine-2-sulfonamide has the following structural characteristics:
The compound features a purine core with a sulfonamide group attached at position 2 and two methyl groups attached to the nitrogen atom at position 1.
N,N-dimethyl-7H-purine-2-sulfonamide can undergo several types of chemical reactions:
The reactions can lead to various derivatives:
The primary mechanism of action for N,N-dimethyl-7H-purine-2-sulfonamide involves inhibition of bacterial dihydropteroate synthetase, an enzyme critical for folate synthesis. By blocking this enzyme, the compound disrupts folate production necessary for bacterial DNA synthesis and replication, resulting in bacteriostatic effects.
Key properties include:
Property | Value |
---|---|
CAS Number | 89854-31-9 |
Molecular Weight | 227.25 g/mol |
Melting Point | Not specified |
N,N-dimethyl-7H-purine-2-sulfonamide has several significant applications:
The discovery of Prontosil (the first sulfonamide antibiotic) by Gerhard Domagk in 1935 revolutionized anti-infective therapy, demonstrating for the first time that synthetic small molecules could systemically treat bacterial infections [1] [10]. Early sulfonamides like sulfanilamide (the active metabolite of Prontosil) functioned as competitive antagonists of p-aminobenzoic acid (PABA), disrupting folate biosynthesis in bacteria [1]. This mechanism established the sulfonamide (-SO₂NH₂) group as a privileged pharmacophore. By the 1950s, structural derivatization yielded second-generation agents such as sulfamethazine (veterinary medicine) and sulfadiazine (toxoplasmosis therapy), which featured heterocyclic ring substitutions enhancing pharmacokinetic properties [1].
Modern medicinal chemistry exploits sulfonamides beyond antibacterials. Their capacity to participate in hydrogen bonding networks (-SO₂ as acceptor, -NH as donor) and modulate electronic properties enables diverse target interactions. Today, sulfonamides are integral to drugs for diabetes (e.g., sulfonylureas), carbonic anhydrase inhibition (e.g., acetazolamide), and hypertension (e.g., furosemide) [1] [10]. The synthesis of N,N-dimethyl-7H-purine-2-sulfonamide represents a strategic fusion of this venerable scaffold with the biologically versatile purine nucleus.
Table 1: Key Sulfonamide Therapeutics in Medical History
Compound | Clinical Introduction | Therapeutic Class | Key Structural Feature |
---|---|---|---|
Prontosil | 1935 | Antibacterial | Azo-linked sulfanilamide |
Sulfanilamide | 1937 | Antibacterial | Simple aryl sulfonamide |
Sulfadiazine | 1941 | Antiprotozoal/Antibacterial | Pyrimidine-substituted sulfonamide |
Acetazolamide | 1953 | Carbonic Anhydrase Inhibitor | Thiadiazole-sulfonamide |
Hydrochlorothiazide | 1959 | Diuretic | Benzothiadiazine-sulfonamide |
Purines—notably adenine and guanine—serve as fundamental building blocks of DNA, RNA, ATP, and cellular signaling molecules (e.g., cAMP, cGMP). This inherent biological relevance makes synthetic purine analogs a cornerstone of drug design [5] [10]. Natural purine derivatives like caffeine (1,3,7-trimethylxanthine) exhibit CNS stimulant effects by antagonizing adenosine receptors, while theophylline acts as a bronchodilator and anti-inflammatory agent [4] [10].
Medicinal chemists leverage purines through three primary strategies:
The purine core’s versatility facilitates binding to enzymes (kinases, GTPases) and receptors (adenosine, purinergic), making it indispensable for designing kinase inhibitors (e.g., seliciclib) and antiviral agents [5] [8].
Table 2: Biologically Active Purine Derivatives and Their Targets
Compound | Biological Activity | Molecular Target | Structural Distinction |
---|---|---|---|
Caffeine | CNS Stimulant | Adenosine A₂A Receptor | 1,3,7-Trimethylxanthine |
6-Dimethylaminopurine | RNA Synthesis Inhibitor | Ribosomal Machinery | N6-dimethylamino group |
Puromycin | Antibiotic/Antineoplastic | Ribosomal Peptidyl Transferase | 3′-Aminoacyl-tRNA mimic |
Essramycin (Triazolopyrimidine) | Antibiotic | Bacterial Dihydrofolate Reductase | Purine bioisostere |
The fusion of sulfonamide and purine pharmacophores in N,N-dimethyl-7H-purine-2-sulfonamide (CAS 89854-31-9; C₇H₉N₅O₂S; MW 227.25 g/mol) aims to synergize complementary pharmacological properties [5]:
Table 3: Structure-Activity Relationship (SAR) Elements of N,N-dimethyl-7H-purine-2-sulfonamide
Structural Feature | Potential Pharmacological Impact | Molecular Rationale |
---|---|---|
Purine Core (7H-tautomer) | Nucleic Acid Targeting / Kinase Inhibition | Mimics endogenous purines; π-stacking capability |
2-Sulfonamide Substitution | Protein Binding Disruption / Enzyme Inhibition | Strong H-bond acceptor/donor; electrostatic interactions |
N,N-Dimethylation | Metabolic Stability; Membrane Penetration | Blocks N-acetylation; enhances lipophilicity (XLogP = -0.4) |
Unmodified N9 Position | Tautomeric Flexibility; DNA Intercalation Potential | Enables rotation and adaptive binding |
This hybrid architecture exemplifies rational drug design principles, merging historically validated scaffolds to address complex diseases (e.g., viral infections, cancer) where single-target agents often fail. Future optimization may explore variations at C6 or N9 positions to fine-tune target selectivity [9].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3